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5-Bromo-2-(difluoromethoxy)-4-

methylpyridine

Cat. No.: B1439606 Get Quote

5-Bromo-2-(difluoromethoxy)-4-methylpyridine is a specialized heterocyclic compound that

stands at the intersection of two powerful strategies in drug design: the utility of the bromo-

pyridine scaffold for carbon-carbon bond formation and the advantageous physicochemical

properties of the difluoromethoxy group. This guide provides a comprehensive technical

overview for researchers, chemists, and drug development professionals. A critical initial finding

is that 5-Bromo-2-(difluoromethoxy)-4-methylpyridine is not a readily available, off-the-shelf

compound. Its value lies in its potential as a custom-synthesized intermediate, derived from

commercially available precursors. This document will therefore focus on its synthesis,

predicted properties, and strategic applications in research and development.

Part 1: Commercial Availability & Strategic
Precursors
While the target compound is not a stock item, its synthesis is highly feasible due to the

commercial availability of its direct precursor, 5-Bromo-2-hydroxy-4-methylpyridine. This

pyridinone is the logical and most efficient starting point for the introduction of the

difluoromethoxy moiety. Researchers can also procure other structurally related pyridines to

serve as alternative starting points or as comparative analogs in their studies.

Table 1: Key Commercial Precursors and Related Building Blocks

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1439606?utm_src=pdf-interest
https://www.benchchem.com/product/b1439606?utm_src=pdf-body
https://www.benchchem.com/product/b1439606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Name

CAS Number
Molecular
Formula

Typical
Supplier(s)

Notes

5-Bromo-2-

hydroxy-4-

methylpyridine

164513-38-6 C₆H₆BrNO
TCI, various
fine chemical
suppliers[1][2]

The primary
and most
direct
precursor for
synthesis.
Exists in
tautomeric
equilibrium
with its
pyridone form.

5-Bromo-2-

chloro-4-

methylpyridine

778611-64-6 C₆H₅BrClN
TCI, Chem-

Impex[3][4]

An alternative

precursor,

though

conversion to the

target would

require a

nucleophilic

substitution to

install the

hydroxyl group

first.

| 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | C₆H₇BrN₂ | Sigma-Aldrich | A useful analog

for comparative studies or for diversification via diazotization reactions. |

Part 2: Proposed Synthesis and Mechanistic
Rationale
The most direct and well-precedented route to obtaining 5-Bromo-2-(difluoromethoxy)-4-
methylpyridine is through the O-difluoromethylation of its corresponding pyridinol/pyridinone

precursor. This transformation leverages reagents designed to generate difluorocarbene (:CF₂)

or an equivalent electrophilic "CF₂H" species, which is readily trapped by the nucleophilic

pyridinolate anion.
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Causality of Experimental Design
The choice of 5-Bromo-2-hydroxy-4-methylpyridine as the starting material is strategic. The

acidic proton of the hydroxyl group (or the N-H in the pyridone tautomer) is easily removed by a

suitable base to form a highly nucleophilic anion. This anion readily attacks electrophilic

difluorocarbene, which can be generated in situ from various stable precursors, driving the

reaction to completion. This method avoids the handling of hazardous, gaseous fluorinating

agents.[5]

Diagram of Proposed Synthetic Pathway

5-Bromo-2-hydroxy-
4-methylpyridine

1. Base (e.g., KOH, K₂CO₃)
2. Difluoromethylating Agent

(e.g., HCF₂OTf, ClCF₂CO₂Na)

Reacts with 5-Bromo-2-(difluoromethoxy)-
4-methylpyridine

Forms

Click to download full resolution via product page

Caption: Proposed synthesis of the target compound via O-difluoromethylation.

Detailed Experimental Protocol: O-Difluoromethylation
This protocol is a representative procedure based on established literature methods for the

difluoromethylation of phenols and heterocyclic alcohols.[6] Researchers should perform their

own optimization.

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an

inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-hydroxy-4-methylpyridine (1.0

eq).

Solvent and Base: Add a suitable polar aprotic solvent such as DMF or acetonitrile. Add a

strong base (e.g., Potassium Hydroxide, 2.0-3.0 eq) and stir the resulting suspension at

room temperature for 30 minutes to ensure complete formation of the pyridinolate salt.

Difluoromethylation: Cool the mixture to 0 °C in an ice bath. Slowly add the

difluoromethylating agent. A common and effective choice is sodium chlorodifluoroacetate
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(ClCF₂CO₂Na, 2.0-3.0 eq), which decarboxylates upon heating to generate difluorocarbene

in situ. Alternatively, difluoromethyl triflate (HCF₂OTf) can be used at low temperatures.[6]

Reaction: After addition, allow the reaction to warm to room temperature and then heat to 80-

100 °C (if using ClCF₂CO₂Na) for 2-4 hours. Monitor the reaction progress by TLC or LC-

MS.

Workup: Upon completion, cool the reaction mixture to room temperature and quench by

slowly adding water.

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate)

three times. Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude

product can be purified by column chromatography on silica gel to yield the pure 5-Bromo-2-
(difluoromethoxy)-4-methylpyridine.

Part 3: Physicochemical Properties and Safety
As the target compound is not commercially cataloged, its experimental data is unavailable.

However, its properties can be estimated, and the data for its key precursor is well-

documented.

Table 2: Physicochemical Data of Key Precursor

Property
Value for 5-Bromo-2-hydroxy-4-
methylpyridine

CAS Number 164513-38-6[1]

Molecular Weight 188.02 g/mol [2]

Appearance White to off-white powder/solid[1]

Purity >98.0% (typical)[1]

XLogP3 0.5[2]

Hydrogen Bond Donor Count 1[2]
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| Hydrogen Bond Acceptor Count | 1[2] |

For the target compound, 5-Bromo-2-(difluoromethoxy)-4-methylpyridine, the introduction of

the -OCF₂H group is expected to increase the molecular weight to approximately 238.03 g/mol

and significantly increase its lipophilicity (LogP).

Safety and Handling
General: Handle this compound in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant

gloves.

Hazards: Brominated pyridines should be treated as potentially toxic and irritant. Avoid

inhalation, ingestion, and contact with skin and eyes. The precursor, 5-Bromo-2-hydroxy-4-

methylpyridine, is listed as harmful if swallowed.[2]

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert

atmosphere to prevent degradation.

Part 4: Applications in Research & Drug
Development
The true value of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine lies in its bifunctional

nature, making it a highly versatile scaffold for building complex molecules in drug discovery

programs.

A. The Bromo Group: A Handle for Cross-Coupling
The bromine atom at the 5-position of the pyridine ring is a prime functional group for

palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7]

This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine

scaffold with a wide variety of boronic acids or esters.[8] This enables the systematic

exploration of the chemical space around the core, a fundamental activity in structure-activity

relationship (SAR) studies.

Diagram of Suzuki Coupling Application
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Caption: Suzuki coupling using the target compound as a scaffold.

Experimental Workflow: Suzuki Coupling Protocol
Reaction Setup: In a reaction vial, combine 5-Bromo-2-(difluoromethoxy)-4-
methylpyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such

as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-

dioxane or toluene and water (e.g., 4:1 ratio).

Reaction: Seal the vial and heat the mixture with stirring at 80-110 °C for 4-12 hours, or until

the starting material is consumed (monitored by LC-MS).

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic

solvent. Purify the crude product via flash chromatography to obtain the desired coupled

product.

B. The Difluoromethoxy Group: A Privileged Bioisostere
The strategic incorporation of the difluoromethoxy (-OCF₂H) group is a modern tactic to

enhance drug-like properties.[9] Its benefits are multifaceted:

Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the -

OCF₂H group highly resistant to oxidative metabolism compared to a traditional methoxy (-
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OCH₃) group, which is prone to O-demethylation. This can increase the half-life of a drug

candidate.[10]

Lipophilicity Tuning: The -OCF₂H group increases lipophilicity more than a methoxy group

but less than a trifluoromethoxy (-OCF₃) group, offering a fine-tuning mechanism to optimize

a compound's solubility and permeability profile.[10]

Hydrogen Bond Donor: Uniquely, the polarized C-H bond in the -OCF₂H group can act as a

weak hydrogen bond donor. This allows it to serve as a bioisostere for hydroxyl (-OH) or thiol

(-SH) groups, potentially forming new, favorable interactions with a biological target while

improving metabolic stability.[10]

Conclusion
5-Bromo-2-(difluoromethoxy)-4-methylpyridine represents a high-value, custom-synthesis

building block for researchers in medicinal chemistry and drug discovery. While not

commercially available off-the-shelf, a clear and efficient synthetic pathway exists from the

readily available precursor, 5-Bromo-2-hydroxy-4-methylpyridine. Its true power is unlocked in

its application as a bifunctional scaffold: the bromo substituent provides a reliable handle for

diversification via cross-coupling chemistry, while the difluoromethoxy group imparts a suite of

desirable physicochemical properties known to enhance metabolic stability and modulate target

engagement. The strategic use of this intermediate can accelerate the development of novel

therapeutics by enabling the rapid synthesis of diverse and highly functionalized compound

libraries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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